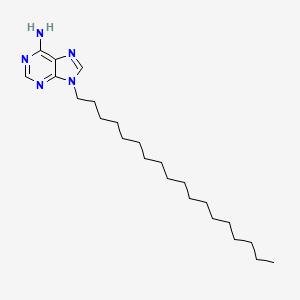
9-Octadecyl-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecyl-9H-purin-6-amine: is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of an octadecyl group attached to the nitrogen at position 9 of the purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Octadecyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with octadecyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Octadecyl-9H-purin-6-amine can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the nitrogen atoms, resulting in the formation of reduced purine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octadecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while reduction could produce amine-substituted purines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-Octadecyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways. Its purine structure is similar to that of nucleotides, making it a candidate for investigating interactions with enzymes and receptors involved in DNA and RNA synthesis.
Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated as potential inhibitors of enzymes such as aldose reductase, which is implicated in diabetic complications .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its long alkyl chain imparts hydrophobic properties, making it useful in the formulation of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 9-Octadecyl-9H-purin-6-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like aldose reductase by binding to the active site and preventing substrate access . The purine ring structure allows it to mimic natural nucleotides, enabling it to interfere with various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
9H-Purin-6-amine: This compound lacks the octadecyl group and is a simpler purine derivative.
9-Sulfonyl-9H-purine: This derivative has a sulfonyl group at the 9-position, which imparts different chemical properties and biological activities.
9-Butyl-9H-purin-6-amine: This compound has a butyl group instead of an octadecyl group, resulting in different hydrophobicity and reactivity.
Uniqueness: The uniqueness of 9-Octadecyl-9H-purin-6-amine lies in its long alkyl chain, which provides distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and in studies of membrane interactions.
Eigenschaften
CAS-Nummer |
17123-19-2 |
|---|---|
Molekularformel |
C23H41N5 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
9-octadecylpurin-6-amine |
InChI |
InChI=1S/C23H41N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-20-27-21-22(24)25-19-26-23(21)28/h19-20H,2-18H2,1H3,(H2,24,25,26) |
InChI-Schlüssel |
AMFVTCHMGYXZSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1C=NC2=C(N=CN=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)
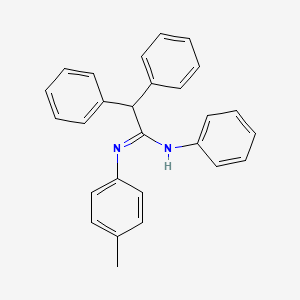
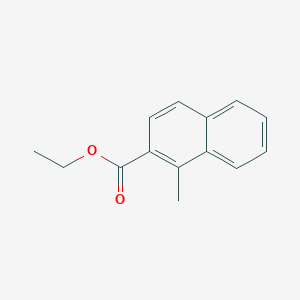
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)


![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
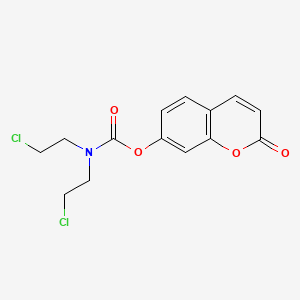
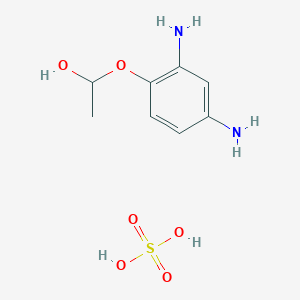
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
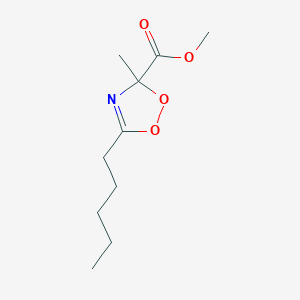

![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
